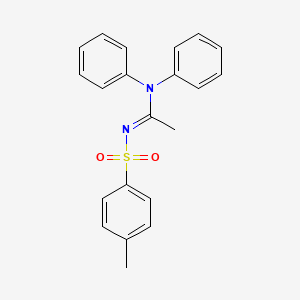
N,N-Diphenyl-N'-tosylacetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diphenyl-N’-tosylacetimidamide is an organic compound with the molecular formula C21H20N2O2S. It is a member of the amidine class of compounds and is characterized by the presence of diphenyl and tosyl groups attached to an acetimidamide core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-N’-tosylacetimidamide can be synthesized through several synthetic routes. One common method involves the reaction of N,N-diphenylacetamide with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like 1,4-dioxane and water, and the mixture is heated for an extended period, often around 27 hours .
Industrial Production Methods
While specific industrial production methods for N,N-Diphenyl-N’-tosylacetimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
N,N-Diphenyl-N’-tosylacetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
科学研究应用
N,N-Diphenyl-N’-tosylacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of N,N-Diphenyl-N’-tosylacetimidamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the diphenyl and tosyl groups, which can stabilize or destabilize intermediates formed during chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical transformations .
相似化合物的比较
Similar Compounds
N,N-Diphenylacetamide: Similar in structure but lacks the tosyl group.
N,N’-Diphenyl-1,4-phenylenediamine: Contains a phenylenediamine core instead of an acetimidamide core.
N,N’-Diphenyl-4,4’-methylenediphenylene biscarbamate: Contains a biscarbamate group instead of a tosyl group.
Uniqueness
N,N-Diphenyl-N’-tosylacetimidamide is unique due to the presence of both diphenyl and tosyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
属性
分子式 |
C21H20N2O2S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
N'-(4-methylphenyl)sulfonyl-N,N-diphenylethanimidamide |
InChI |
InChI=1S/C21H20N2O2S/c1-17-13-15-21(16-14-17)26(24,25)22-18(2)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3/b22-18+ |
InChI 键 |
JTWYUPSMQLYKNZ-RELWKKBWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


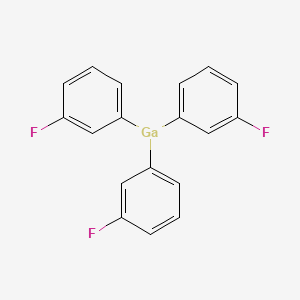
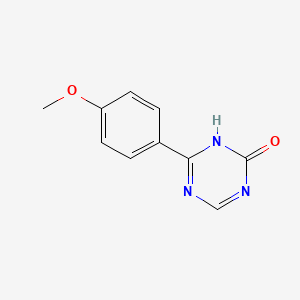
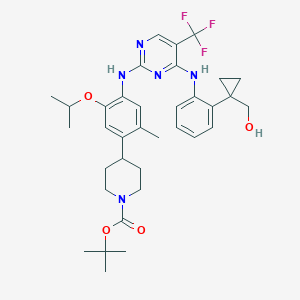
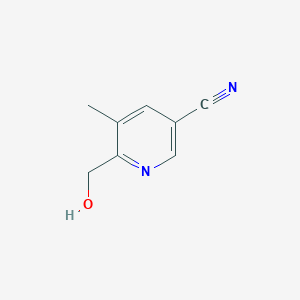
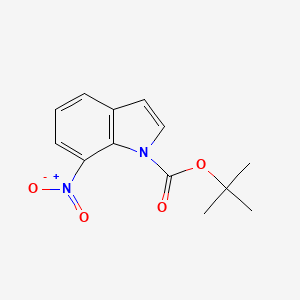
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
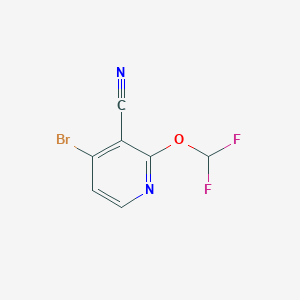


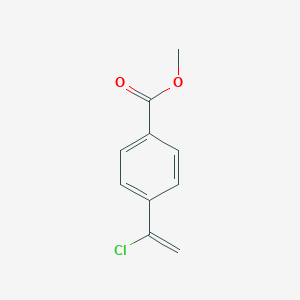

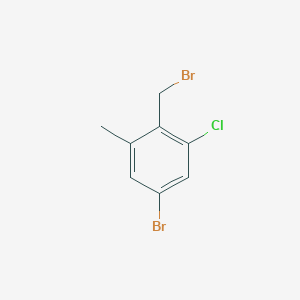

![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
